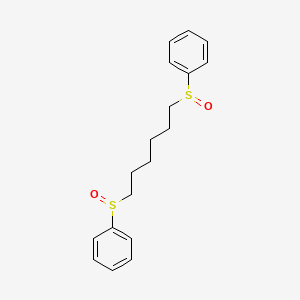
1,1'-(Hexane-1,6-diyldisulfinyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(phenylsulfinyl)hexane: is an organic compound with the molecular formula C18H22O2S2 . It consists of a hexane backbone with phenylsulfinyl groups attached to the first and sixth carbon atoms. This compound is known for its unique structural properties, which include multiple bonds, aromatic rings, and sulfoxide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Bis(phenylsulfinyl)hexane can be synthesized through a multi-step process involving the reaction of hexane derivatives with phenylsulfenyl chloride. The reaction typically involves the use of solvents like dichloromethane and catalysts such as triethylamine. The mixture is cooled to low temperatures (around -78°C) and gradually warmed to room temperature over several hours .
Industrial Production Methods: Industrial production of 1,6-Bis(phenylsulfinyl)hexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Bis(phenylsulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: The sulfoxide groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfinyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid at elevated temperatures (around 90°C).
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Various nucleophiles in the presence of suitable catalysts.
Major Products Formed:
Oxidation: 1,6-Bis(phenylsulfonyl)hexane.
Reduction: 1,6-Bis(phenylthio)hexane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,6-Bis(phenylsulfinyl)hexane.
Applications De Recherche Scientifique
1,6-Bis(phenylsulfinyl)hexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular structures.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-Bis(phenylsulfinyl)hexane involves its interaction with specific molecular targets and pathways. The sulfoxide groups in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The phenyl rings may also interact with aromatic residues in proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
1,6-Bis(phenylthio)hexane: Similar structure but with sulfide groups instead of sulfoxide groups.
1,6-Bis(phenylsulfonyl)hexane: Similar structure but with sulfone groups instead of sulfoxide groups.
1,6-Bis(trimethoxysilyl)hexane: Similar hexane backbone but with trimethoxysilyl groups instead of phenylsulfinyl groups.
Uniqueness: 1,6-Bis(phenylsulfinyl)hexane is unique due to the presence of sulfoxide groups, which impart distinct chemical reactivity and properties. The combination of aromatic rings and sulfoxide groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
352540-50-2 |
|---|---|
Formule moléculaire |
C18H22O2S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
6-(benzenesulfinyl)hexylsulfinylbenzene |
InChI |
InChI=1S/C18H22O2S2/c19-21(17-11-5-3-6-12-17)15-9-1-2-10-16-22(20)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Clé InChI |
WSQQSRUMZDBJJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCCCCCS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
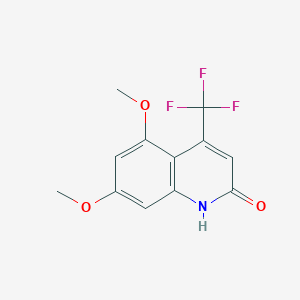

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
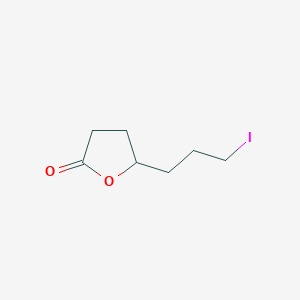
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
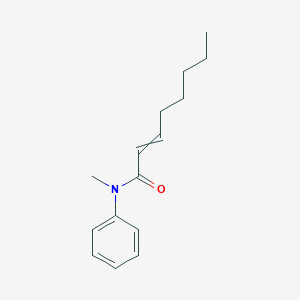
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
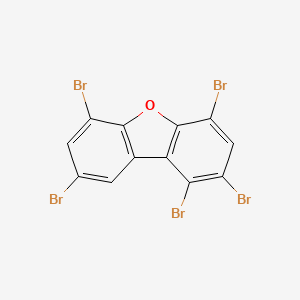
![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
